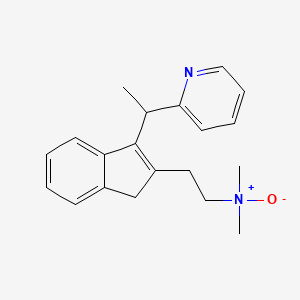
Dimethindene-N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethindene-N-oxide is a derivative of dimethindene, a first-generation H1 antihistamine. Dimethindene is commonly used to treat allergic reactions such as urticaria, hay fever, and pruritus. This compound retains the antihistaminic properties of its parent compound but with potentially different pharmacokinetic and pharmacodynamic profiles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethindene-N-oxide can be synthesized through the oxidation of dimethindene. One common method involves the use of sodium perborate in acetic acid as an oxidizing agent . This reaction typically proceeds under mild conditions and results in the formation of the N-oxide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of eco-friendly solvents such as 2-methyltetrahydrofuran and cyclopentyl methyl ether has been explored to reduce the environmental impact of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethindene-N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion of dimethindene to its N-oxide form.
Reduction: Potential reduction back to dimethindene under specific conditions.
Substitution: Possible substitution reactions at the nitrogen or aromatic ring.
Common Reagents and Conditions
Oxidation: Sodium perborate in acetic acid.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine.
Major Products Formed
Oxidation: this compound.
Reduction: Dimethindene.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Dimethindene-N-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying N-oxide chemistry.
Biology: Investigated for its potential effects on histamine receptors and related pathways.
Medicine: Explored for its antihistaminic properties and potential therapeutic applications in treating allergic reactions.
Industry: Utilized in the development of new pharmaceutical formulations and as a reference standard in analytical chemistry
Mécanisme D'action
Dimethindene-N-oxide exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as itching, swelling, and redness . The N-oxide derivative may have different binding affinities and pharmacokinetic properties compared to dimethindene, potentially offering advantages in specific therapeutic contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethindene: The parent compound, a first-generation H1 antihistamine.
Clemastine: Another first-generation H1 antihistamine with similar uses.
Chlorpheniramine: A widely used first-generation H1 antihistamine.
Uniqueness
Dimethindene-N-oxide is unique due to its N-oxide functional group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar antihistamines. This uniqueness can be leveraged in developing new therapeutic agents with potentially improved efficacy and safety profiles .
Propriétés
IUPAC Name |
N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2,3)23)14-16-8-4-5-9-18(16)20/h4-10,12,15H,11,13-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAREAMWWRKNTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CC[N+](C)(C)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaene-2,3-dione](/img/structure/B592482.png)
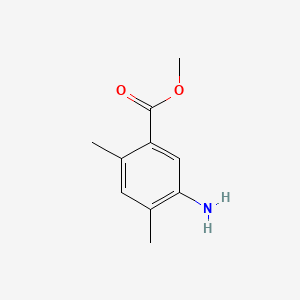
![Disodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-chloro-4-nitrophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592484.png)
![(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane]](/img/structure/B592485.png)
![2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline](/img/structure/B592488.png)
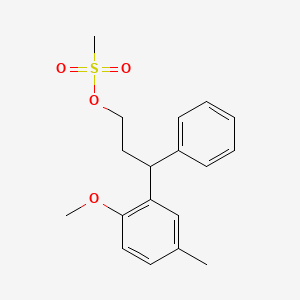
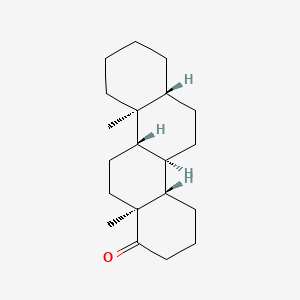


![1H-4,7-Methanopyrano[4,3-c]pyridine](/img/structure/B592499.png)
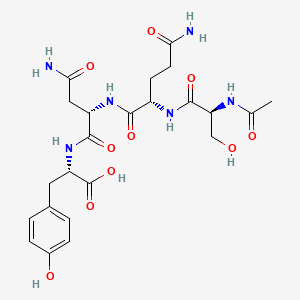
![N-[(2R)]-1-amino-3-(4-nitrophenyl)propyl]-1,2-cyclohexanediamine Trihydrochloride](/img/new.no-structure.jpg)
![(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride](/img/structure/B592503.png)
![4-[2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]ethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B592504.png)
